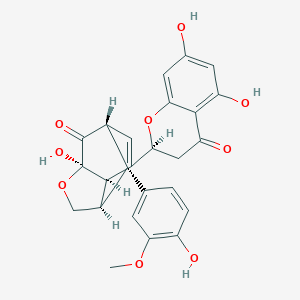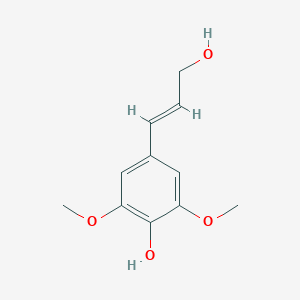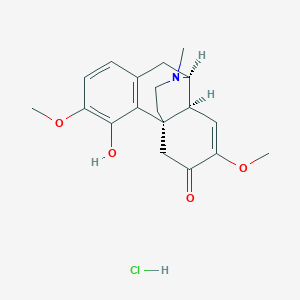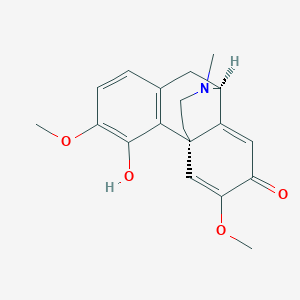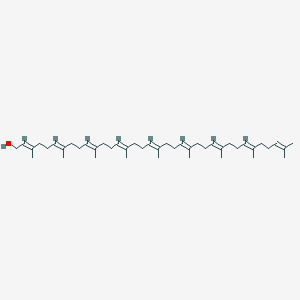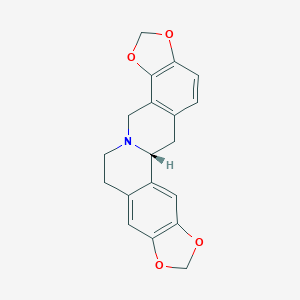
Stylopine
描述
Stylopine, also known as Tetrahydrocoptisine, is an alkaloid isolated from Corydalis impatiens . It has been found to reduce nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-alpha) and interleukin-1beta (IL-1beta), and the IL-6 production and cyclooxygenase-2 (COX-2) activity caused by LPS stimulation .
Synthesis Analysis
This compound synthesis involves the formation of methylenedioxy bridge structures. CYP719As could catalyze the methylenedioxy bridge-formation on the A or D rings of protoberberine alkaloids . The presence of two methylenedioxy bridges in (S)-stylopine makes chemical synthesis difficult .Molecular Structure Analysis
This compound has a molecular formula of C19H17NO4 . It contains methylenedioxy bridge structures, and CYP719As could catalyze the methylenedioxy bridge-formation on the A or D rings of protoberberine alkaloids .Chemical Reactions Analysis
CYP719As could catalyze the methylenedioxy bridge-formation on the A or D rings of protoberberine alkaloids . This process is significant in the biosynthesis of benzylisoquinoline alkaloids .Physical And Chemical Properties Analysis
This compound has a molecular formula of C19H17NO4 and a molecular weight of 323.34 g/mol . It is recommended to be stored at -20°C for long term (months) and at 4°C for short term (weeks) .科学研究应用
抗炎特性:Stylopine已被发现具有抗炎作用,通过抑制RAW 264.7细胞中炎症介质如一氧化氮、前列腺素E2、肿瘤坏死因子-α、白细胞介素-1β和白细胞介素-6的产生。这些效应归因于其抑制环氧合酶-2活性和诱导型一氧化氮合酶和COX-2表达的能力,表明其在治疗炎症病症中的潜力 (Jang et al., 2004)。
微生物生产:使用
表达系统对this compound的微生物生产进行的研究表明,将藜芦碱高效转化为this compound。这种方法暗示了this compound的可扩展生产潜力,这对制药应用可能具有重要意义 (Hori, Okano, & Sato, 2016)。 生物合成研究:对this compound生物合成的研究为涉及的酶过程提供了见解。例如,已确定两个细胞色素P450 cDNA(CYP719A2和CYP719A3)是形成亚甲二氧桥的关键酶,这是this compound生物合成中的关键步骤 (Ikezawa, Iwasa, & Sato, 2007)。
在生物碱生物合成中的作用:this compound是苯并菲生物碱如血清素生物合成中的重要中间体。对其生物合成的研究阐明了涉及的代谢途径和前体,增进了我们对植物中生物碱生物合成的理解(Leete & Murrill, 1967)。
潜在的抗癌特性:对Stylophorum lasiocarpum的抗增殖活性研究显示,对人类恶性黑色素瘤细胞具有显著毒性,this compound是植物提取物中的主要物质之一。这表明this compound在癌症治疗中具有潜力(Šebrlová等,2015)。
异喹啉生物碱作为AKR1C3抑制剂:研究表明this compound是AKR1C3的有效抑制剂,这是涉及各种癌症发展的酶。这一发现表明其在癌症治疗中的潜在用途,并可作为设计相关抑制剂的模型化合物(Škarydová等,2014)。
安全和危害
未来方向
属性
IUPAC Name |
(1S)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYJCYXWJGAKQY-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=C(C[C@H]2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001004259 | |
| Record name | 6,7,12b,13-Tetrahydro-2H,4H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001004259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84-39-9 | |
| Record name | (-)-Stylopine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7,12b,13-Tetrahydro-2H,4H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001004259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Stylopine?
A1: this compound has the molecular formula C20H21NO4 and a molecular weight of 339.39 g/mol.
Q2: Are there any unique features in the this compound structure?
A2: Yes, this compound features a tetrahydroprotoberberine skeleton with two methylenedioxy bridges. [, , ] These structural features contribute to its biological activity and are often investigated in structure-activity relationship studies.
Q3: Can this compound be synthesized chemically?
A3: Yes, this compound can be synthesized chemically. One reported method involves a novel photochemical-diradical cyclization of a specifically substituted dihydroisoquinolinium salt. [] Another approach utilizes the protoberberine alkaloid this compound methiodide, which is converted to a tetrahydrodibenz[c,g]azecine derivative, a key intermediate in the synthesis of protopine. []
Q4: Which plants are known to produce this compound?
A4: this compound has been found in various plant species, primarily within the Papaveraceae and Fumariaceae families. Examples include Chelidonium majus, Corydalis cheilanthifolia, Fumaria parviflora, Corydalis crispa, Corydalis govaniana, Stylophorum lasiocarpum, and Corydalis stricta. [, , , , , , , ]
Q5: What is the role of this compound in plant biosynthesis?
A5: this compound acts as a crucial intermediate in the biosynthesis of various alkaloids, including protopine and benzophenanthridine alkaloids. [, , , , , ]
Q6: Which enzymes are involved in the biosynthesis of this compound?
A6: Two key enzymes involved are cheilanthifoline synthase and this compound synthase. Cheilanthifoline synthase converts scoulerine into cheilanthifoline, which is then converted to this compound by this compound synthase. [] These enzymes belong to the cytochrome P450 family, specifically CYP719A2 and CYP719A3. [, ]
Q7: How is the expression of genes related to this compound biosynthesis regulated?
A7: Research suggests coordinated regulation of gene expression for this compound biosynthesis. In Eschscholzia californica, methyl jasmonate treatment induced the expression of CYP719A2 and CYP719A3 genes, along with other genes involved in this compound biosynthesis. []
Q8: What are the known biological activities of this compound?
A8: Studies have shown that this compound exhibits various biological activities, including anti-inflammatory, anti-tumor, acetylcholinesterase inhibitory, and vascular endothelial growth factor receptor 2 (VEGFR2) inhibitory activity. [, , , , ]
Q9: How does this compound exert its anti-inflammatory effect?
A9: Research suggests that this compound suppresses the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages. This occurs through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. []
Q10: Does this compound show potential as an anticancer agent?
A10: In vitro studies suggest that this compound might have potential as an anticancer agent, particularly against osteosarcoma. It has been shown to inhibit the proliferation and migration of human MG-63 osteosarcoma cells, possibly by targeting the VEGFR2 signaling pathway. []
Q11: Are there any other potential therapeutic applications of this compound?
A11: Research suggests that this compound may have potential in treating myasthenia gravis. Network pharmacology and molecular docking studies suggest that this compound may act on the cholinergic synapse, potentially improving symptoms of the disease. []
Q12: What is known about the pharmacokinetics of this compound?
A12: Limited information is available regarding the pharmacokinetics of this compound. Further research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Q13: Are there any known toxicity concerns with this compound?
A13: While some studies suggest potential therapeutic benefits of this compound, detailed toxicological data are limited. Further research is crucial to determine its safety profile, potential adverse effects, and long-term consequences.
Q14: What analytical techniques are used to identify and quantify this compound?
A14: Common methods for identification and quantification of this compound include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and ultra-performance liquid chromatography (UPLC) often coupled with photodiode-array detection. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





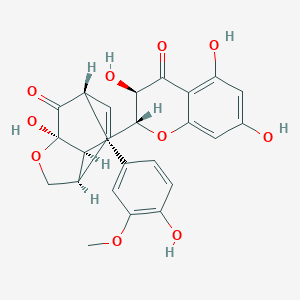
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)
